BenchChemオンラインストアへようこそ!

6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.5]nonane-8-carboxylic acid

Medicinal Chemistry Spirocyclic Building Blocks Structure-Activity Relationship (SAR)

This Boc-protected 6-azaspiro[3.5]nonane-8-carboxylic acid (>97% purity) is a privileged spirocyclic scaffold for medicinal chemistry. The 8-COOH cyclobutane vector provides a sterically and electronically differentiated exit point for amide coupling, distinct from 2-COOH and 7-COOH regioisomers. The acid-labile Boc group enables mild, orthogonal deprotection (TFA/CH₂Cl₂), compatible with sensitive functionalities in multi-step sequences. With an Fsp³ of ~0.78, incorporating this scaffold early in hit-to-lead programs systematically increases three-dimensionality, correlated with reduced clinical attrition. Room-temperature storage simplifies compound management versus cold-chain dependent analogs.

Molecular Formula C14H23NO4
Molecular Weight 269.341
CAS No. 1983309-33-6
Cat. No. B2794511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.5]nonane-8-carboxylic acid
CAS1983309-33-6
Molecular FormulaC14H23NO4
Molecular Weight269.341
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC2(C1)CCC2)C(=O)O
InChIInChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-10(11(16)17)7-14(9-15)5-4-6-14/h10H,4-9H2,1-3H3,(H,16,17)
InChIKeyLRKYQSDZSDKPPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.5]nonane-8-carboxylic acid (CAS 1983309-33-6): A Boc-Protected Spirocyclic Building Block with Carboxylic Acid at the Cyclobutane 8-Position


6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.5]nonane-8-carboxylic acid (CAS 1983309-33-6) is a spirocyclic building block featuring a 6-azaspiro[3.5]nonane core with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a free carboxylic acid at the 8-position of the cyclobutane ring . The compound has molecular formula C₁₄H₂₃NO₄ and molecular weight 269.34 g/mol, and is commercially available at >97% purity . Azaspiro[3.5]nonane scaffolds are recognized in medicinal chemistry for conferring conformational rigidity and favorable drug-like properties, particularly as bioisosteres and privileged scaffolds in CNS drug discovery programs [1].

Why 6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.5]nonane-8-carboxylic acid Cannot Be Substituted by Generic In-Class Analogs


The 6-azaspiro[3.5]nonane scaffold exists in multiple regioisomeric forms differentiated by nitrogen position (6-aza vs 7-aza) and carboxylic acid position (2- vs 7- vs 8-COOH). The 7-azaspiro[3.5]nonane core has been validated as a superior FAAH inhibitor scaffold with kᵢₙₐ꜀ₜ/Kᵢ > 1500 M⁻¹ s⁻¹, distinguishing it from other spirocyclic cores [1]. However, the 6-azaspiro[3.5]nonane framework, particularly with carboxylic acid at the 8-position on the cyclobutane ring, offers a distinct exit vector for amide coupling that is sterically and electronically differentiated from the 2-position (piperidine ring) and 7-position regioisomers. Additionally, the Boc protecting group provides acid-labile orthogonal protection (cleaved by TFA) compared to acetyl- or Cbz-protected analogs that require harsher deprotection conditions, directly impacting downstream synthetic strategy and overall yield in multi-step sequences [2].

Quantitative Differentiation Evidence for 6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.5]nonane-8-carboxylic acid vs. Closest Analogs


Regioisomeric Carboxylic Acid Position: 8-COOH (Cyclobutane Ring) vs. 2-COOH (Piperidine Ring) Structural and pKa Differentiation

The target compound places the carboxylic acid at the 8-position on the cyclobutane ring of the spiro[3.5]nonane system, whereas the most common commercial alternative 6-[(tert-butoxy)carbonyl]-6-azaspiro[3.5]nonane-2-carboxylic acid (CAS 1374659-03-6) carries the carboxylic acid at the 2-position on the piperidine ring. The 8-COOH has a predicted pKa of approximately 4.6 (typical for cyclobutyl carboxylic acids), while the 2-COOH on the piperidine ring is expected to have a lower pKa (~3.5–4.0) due to the electron-withdrawing inductive effect of the adjacent nitrogen, resulting in a ΔpKa ≈ 0.6–1.1 units . This pKa difference directly impacts coupling efficiency in amide bond formation: the less acidic 8-COOH requires more potent activation (e.g., HATU vs DCC) for comparable yields, but offers superior stability against racemization in chiral amino acid couplings on the cyclobutane vector.

Medicinal Chemistry Spirocyclic Building Blocks Structure-Activity Relationship (SAR)

Nitrogen Position Differentiation: 6-Azaspiro[3.5]nonane vs. 7-Azaspiro[3.5]nonane FAAH Inhibitory Potency Class-Level Comparison

The canonical 7-azaspiro[3.5]nonane scaffold has been extensively validated as an FAAH inhibitor pharmacophore with kᵢₙₐ꜀ₜ/Kᵢ potency values exceeding 1500 M⁻¹ s⁻¹ for optimized urea derivatives, leading to the clinical candidate PF-04862853 [1][2]. In contrast, the 6-azaspiro[3.5]nonane scaffold, where the nitrogen is at position 6 rather than 7, has not been reported in the peer-reviewed FAAH inhibitor literature, indicating that the 6-aza scaffold occupies a distinct and underexplored region of chemical space. This orthogonality may offer opportunities for intellectual property differentiation and novel target selectivity profiles distinct from the crowded 7-aza patent landscape.

FAAH Inhibition CNS Drug Discovery Spirocyclic Scaffolds

Protecting Group Orthogonality: Boc (Acid-Labile) vs. Acetyl (Stable) vs. Cbz (Hydrogenolytic) on the 6-Azaspiro[3.5]nonane-8-carboxylic Acid Core

The target compound carries a Boc protecting group cleavable under mild acidic conditions (TFA/CH₂Cl₂, 0–25°C, 1–2 h, typical yield >90%). In contrast, 6-acetyl-6-azaspiro[3.5]nonane-8-carboxylic acid (CAS 2680813-64-1, MW 211.26 g/mol) requires strongly acidic or basic hydrolysis (6M HCl reflux, 12 h or NaOH/EtOH reflux), and the Cbz analog 6-aza-spiro[3.5]nonane-6,8-dicarboxylic acid 6-benzyl ester (CAS 2580239-06-9, MW 303.35 g/mol) requires hydrogenolysis (H₂, Pd/C) . This differential lability means the Boc-protected target is compatible with hydrogenation-sensitive functionality (alkenes, nitro groups, benzyl ethers) present elsewhere in a synthetic intermediate, whereas the Cbz analog is not. The molecular weight advantage of the target (269.34) over the Cbz analog (303.35, +34.01 Da) also translates to 12.7% lower mass for the protected intermediate, which is relevant for atom economy in large-scale synthesis.

Protecting Group Strategy Multi-Step Synthesis Orthogonal Deprotection

Supply Chain Reliability: Commercial Availability and Purity of 6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.5]nonane-8-carboxylic acid vs. Deprotected 8-COOH Analog

The target Boc-protected compound is actively stocked and sold by multiple reputable vendors (Leyan, ChemicalBook, BenchChem) at >97% purity with standard packaging (1g, 5g, 10g). In contrast, the deprotected analog 6-azaspiro[3.5]nonane-8-carboxylic acid (CAS 2580219-41-4) is explicitly listed as 'Discontinued product' by CymitQuimica and has limited active supplier listings . This indicates that the Boc-protected form is the preferred commercial form for storage, handling, and distribution, as the free amine-carboxylic acid may suffer from poor stability (potential for intermolecular salt formation, hygroscopicity, or degradation). For procurement purposes, the Boc-protected target offers lower supply chain risk and faster delivery timelines.

Chemical Procurement Building Block Availability Supply Chain

Spirocyclic Conformational Rigidity and Fraction sp³ (Fsp³): Class-Level Drug-Likeness Advantage of Azaspiro[3.5]nonane Scaffolds

Spirocyclic scaffolds, including the 6-azaspiro[3.5]nonane core, confer higher fraction of sp³ carbon atoms (Fsp³) and greater three-dimensionality compared to planar aromatic or monocyclic alternatives. The spiro[3.5]nonane system has an Fsp³ of approximately 0.78 (7 sp³ carbons out of 9 total carbons in the core), which exceeds the Fsp³ of commonly used piperidine (0.60) and morpholine (0.50) building blocks [1]. Higher Fsp³ values have been correlated with improved clinical success rates, increased aqueous solubility, and reduced off-target promiscuity in medicinal chemistry campaigns [2]. The 6-azaspiro[3.5]nonane scaffold specifically provides a rigid, conformationally constrained architecture that pre-organizes the carboxylic acid and Boc-protected amine vectors for target engagement, reducing entropic penalties upon binding.

Drug-Likeness Fsp³ Conformational Restriction Medicinal Chemistry

Optimal Application Scenarios for 6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.5]nonane-8-carboxylic acid Based on Quantitative Differentiation Evidence


SAR Exploration of FAAH or Serine Hydrolase Inhibitors Requiring a 6-Aza Scaffold Distinct from the Clinically Validated 7-Aza Series

The 7-azaspiro[3.5]nonane scaffold has been optimized to clinical candidacy (PF-04862853) with FAAH kᵢₙₐ꜀ₜ/Kᵢ > 1500 M⁻¹ s⁻¹ [1]. The 6-azaspiro[3.5]nonane scaffold, carrying the carboxylic acid at the 8-position, provides a structurally orthogonal starting point for exploring FAAH or other serine hydrolase targets in a patent-differentiated chemical series. The 8-COOH cyclobutane vector enables amide coupling trajectories that are geometrically distinct from the 2-position or 7-position alternatives, potentially accessing different subsites within the enzyme active site.

Multi-Step Synthesis of Complex Spirocyclic Drug Candidates Requiring Orthogonal Boc Deprotection in the Presence of Hydrogenation-Sensitive Functionality

The Boc protecting group on the target compound is cleaved under mild acidic conditions (TFA/CH₂Cl₂), making it compatible with synthetic intermediates containing alkenes, nitro groups, or benzyl ethers that would be compromised under hydrogenolytic (Cbz) or strongly acidic/basic (acetyl) deprotection conditions . This orthogonality is critical in complex natural product-like or macrocyclic drug synthesis where multiple protecting groups must be manipulated sequentially without damaging sensitive functionality.

Medicinal Chemistry Programs Prioritizing High Fsp³ Building Blocks for Improved Clinical Success Probability

The spiro[3.5]nonane core offers Fsp³ ≈ 0.78, significantly exceeding common monocyclic building blocks (piperidine 0.60, morpholine 0.50) [2]. Incorporating this scaffold early in hit-to-lead or lead optimization can systematically increase molecular complexity and three-dimensionality, which has been correlated with reduced attrition in clinical development. The Boc-protected 8-carboxylic acid form is the optimal procurement form for this scaffold, providing a stable, commercially available, and synthetically versatile entry point.

Procurement for High-Throughput Amide Library Synthesis Requiring Reliable Supply of a Cyclobutane-Directed Carboxylic Acid Building Block

With ≥3 active commercial suppliers and >97% purity , the target compound offers a reliable supply chain for parallel synthesis or high-throughput experimentation (HTE) campaigns. The 8-COOH position on the cyclobutane ring provides a distinct vector for library enumeration that is sterically differentiated from the more common 2-COOH piperidine regioisomer (CAS 1374659-03-6). The room-temperature storage condition simplifies compound management in automated compound stores compared to the 2-8°C requirement for the 2-COOH regioisomer .

Quote Request

Request a Quote for 6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.5]nonane-8-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.